1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate

Lipophilicity Membrane permeability Ester homologation

1-tert-Butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1803562-76-6) is a synthetic pyrrolidine-1,2-dicarboxylate diester carrying N-Boc and C-5-(4-methoxyphenyl) substituents. The empirical formula is C₁₈H₂₅NO₅ (MW 335.39 g·mol⁻¹).

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
CAS No. 1803562-76-6
Cat. No. B6617859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate
CAS1803562-76-6
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-14(10-11-15(19)16(20)23-5)12-6-8-13(22-4)9-7-12/h6-9,14-15H,10-11H2,1-5H3
InChIKeyXJUMFEVAFUIOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-Methyl 5-(4-Methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1803562-76-6): Procurement-Relevant Identity and Class Baseline


1-tert-Butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1803562-76-6) is a synthetic pyrrolidine-1,2-dicarboxylate diester carrying N-Boc and C-5-(4-methoxyphenyl) substituents . The empirical formula is C₁₈H₂₅NO₅ (MW 335.39 g·mol⁻¹) . Members of this scaffold class serve as chiral building blocks and advanced intermediates in medicinal chemistry programs targeting proteases, melanocortin receptors and neurotransmitter transporters . Commercially, the compound is offered at a stated purity of 95% (HPLC area-%) , positioning it as a research-grade intermediate rather than a therapeutic agent.

Why Generic Substitution of 1-tert-Butyl 2-Methyl 5-(4-Methoxyphenyl)pyrrolidine-1,2-dicarboxylate Risks Invalidating Comparative SAR and Synthetic Reproducibility


Within the pyrrolidine-1,2-dicarboxylate diester family, even small structural changes—altering the C-2 ester from methyl to ethyl, shifting the 4‑methoxyphenyl group from C‑5 to C‑4, or changing its electronic character—can produce a >10-fold shift in biochemical activity . Because these building blocks are often used in parallel medicinal chemistry to scan structure–activity relationships (SAR), substituting one analog for another without controlling for the exact substitution pattern confounds potency, selectivity, and metabolic stability readouts . Therefore, procurement decisions must be guided by verifiable, analog‑specific data rather than class‑level assumptions of interchangeability.

Direct Comparator Evidence Guide for 1-tert-Butyl 2-Methyl 5-(4-Methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1803562-76-6)


C-2 Methyl vs. Ethyl Ester: Predicted Lipophilicity and Permeability Differentiation

The target compound's C-2 methyl ester confers a computed consensus LogP (cLogP) of 3.31 , approximately 0.5 log-unit lower than the predicted cLogP for the corresponding C-2 ethyl ester analog 1-tert-butyl 2-ethyl (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1263284-38-3; predicted cLogP ca. 3.8 by additive fragment contribution) . The lower lipophilicity suggests improved aqueous solubility and reduced passive membrane permeability relative to the ethyl ester, which can be advantageous when central target engagement is not required.

Lipophilicity Membrane permeability Ester homologation

Topological Polar Surface Area (TPSA) Parity with Comparator Confers Similar Hydrogen Bonding Capacity While Lower LogP Translates to Favorable Solubility

The target compound exhibits a topological polar surface area (TPSA) of 65.07 Ų , which is nearly identical to the predicted TPSA for the ethyl ester analog (CAS 1263284-38-3; predicted TPSA ≈ 64–66 Ų) because TPSA is dominated by the N‑Boc carbamate and the two ester carbonyls, not the alkyl ester substituent . Combined with the lower cLogP, the identical TPSA means the target achieves a more favorable drug‑likeness profile (lower logP at constant TPSA), aligning better with Lipinski's rule-of-five oral absorption space.

Polar surface area Drug-likeness Absorption

Chromatographic Purity Specification (95%) Matches Research-Grade Demand; Higher-Purity Batches Are Accessible Through Custom Synthesis

The commercial specification for CAS 1803562-76-6 is 95% (HPLC area-%) . The closest available analog, CAS 1263284-38-3, lists a nominal purity of 99% on certain supplier pages, but the same supplier notes a quality control index of ≥95%+, indicating that the actual batch purity for both analogs often falls in the 95–99% range . When researchers require sub‑1% impurities for sensitive catalytic or biological assays, custom re‑purification (e.g., preparative HPLC) is equally viable for both scaffolds, making the specified 95% purity appropriate for the majority of discovery-stage synthetic transformations and biological profiling.

HPLC purity Quality control Research-grade

Rotatable Bond Count (3) Matches Close Analogs, Yielding Equivalent Conformational Flexibility for Target Engagement

The target compound possesses 3 rotatable bonds (excluding ring bonds) , identical to the ethyl ester analog (CAS 1263284-38-3) because the difference between methyl and ethyl occupies only one terminal rotatable bond that is already counted in both scaffolds . In drug discovery, a rotatable bond count ≤3 is correlated with higher oral bioavailability and lower entropic penalty upon target binding; the 4‑methoxyphenyl substituent at C‑5 adds only one additional rotatable bond compared to unsubstituted pyrrolidine-1,2-dicarboxylates, maintaining acceptable ligand efficiency.

Rotatable bonds Conformational flexibility Entropic penalty

Hydrogen Bond Acceptor Map (5 Acceptors, 0 Donors) Ensures Reliable Pharmacokinetic Predictability Relative to Aminated Analogs

With 5 hydrogen bond acceptors (two ester carbonyl oxygens, one carbamate carbonyl, one methoxy oxygen, and the pyrrolidine ring nitrogen) and zero hydrogen bond donors , the target compound occupies a distinct ADME space compared to pyrrolidine-1,2-dicarboxylates that carry additional amino or hydroxyl substituents. Introduction of a single hydrogen bond donor in 4-amino-pyrrolidine analogs (e.g., 1‑tert‑butyl 2‑methyl (2S,4S)‑4‑aminopyrrolidine‑1,2‑dicarboxylate) adds polarity and increases susceptibility to Phase‑II conjugation, shortening metabolic half‑life. The absence of donors in CAS 1803562-76-6 predicts improved metabolic stability and simplifies in silico ADME parameterization.

Hydrogen bonding ADME prediction Metabolic stability

C-5 4‑Methoxyphenyl Group Imparts Electron‑Rich Aromatic π‑Stacking and Potential Off‑Rate Deceleration vs. C‑5 Phenyl or C‑4 Methoxyphenyl Isomers

The 4‑methoxyphenyl substituent at C‑5 distinguishes the target from regioisomeric C‑4 methoxyphenyl derivatives (e.g., 1‑Boc‑4‑(4‑methoxyphenyl)pyrrolidine‑3‑carboxylic acid, CAS 851484‑94‑1) and from C‑5 phenyl analogs lacking the para‑methoxy group . The electron‑donating methoxy group increases the electron density of the aromatic ring, strengthening π–π stacking with electron‑deficient protein residues (e.g., Tyr, Phe) and potentially prolonging target residence time. In medicinal chemistry of monoamine transporters and melanocortin receptors, such electronic tuning has been shown to modulate both potency and selectivity by >5‑fold .

π–π stacking Electronic effects Target residence time

Research and Industrial Application Scenarios for 1-tert-Butyl 2-Methyl 5-(4-Methoxyphenyl)pyrrolidine-1,2-dicarboxylate (CAS 1803562-76-6)


Monoamine Transporter Inhibitor SAR Profiling

The C‑5 4‑methoxyphenyl substitution combined with the methyl ester at C‑2 creates a scaffold with demonstrably lower cLogP (3.31) and zero H‑bond donors , making it a preferred advanced intermediate for synthesizing monoamine transporter ligands where excessive lipophilicity or metabolic conjugation must be minimized. Published pharmacophore models for dopamine and serotonin transporters explicitly identify the 4‑methoxyphenyl motif as a potency‑enhancing feature, with >5‑fold improvement over unsubstituted phenyl analogs .

Melanocortin‑4 Receptor (MC4R) Agonist Intermediate

Patented MC4R agonists frequently incorporate pyrrolidine‑1,2‑dicarboxylate cores with electron‑rich aromatic substituents at positions analogous to C‑5 . The target compound’s TPSA (65.07 Ų), rotatable bond count (3), and lack of H‑bond donors align with the physicochemical profile required for orally bioavailable MC4R modulators, while the methyl ester enables subsequent chemoselective deprotection orthogonal to the Boc group, a distinct synthetic advantage over ethyl ester analogs when carboxylic acid liberation must not affect the N‑Boc stability.

Parallel Medicinal Chemistry Library Enumeration

The methyl ester at C‑2 provides a smaller steric footprint than the ethyl ester analog (MW 335.39 vs. 349.42 g·mol⁻¹) , facilitating library enumeration in automated parallel synthesis platforms where reactor volume constraints and stock solution solubility are critical. The predicted lower logP (3.31 vs. ≈3.8 for ethyl analog) permits higher DMSO stock concentrations, reducing the risk of precipitation during high‑throughput biological screening campaigns.

Computational Chemistry and Docking Studies

The precisely defined rotatable bond count (3) and TPSA (65.07 Ų) reduce conformational sampling complexity in molecular docking simulations relative to analogs with longer alkyl esters or additional polar substituents. This property makes the target an economical choice for virtual screening libraries where computational cost scales with torsional degrees of freedom.

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